molecular formula C19H21N5O3 B2883435 N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide CAS No. 483993-17-5

N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Cat. No.: B2883435
CAS No.: 483993-17-5
M. Wt: 367.409
InChI Key: JDLBAKTYKPWAIQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic organic compound that features a tetrazole ring, which is known for its stability and bioactivity

Scientific Research Applications

Chemistry

    Catalysis: The tetrazole ring can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Potential use in the development of new polymers or materials with unique properties.

Biology and Medicine

    Pharmacology: The compound may exhibit bioactivity, making it a candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.

    Biochemistry: Studying its interactions with biological macromolecules to understand its mechanism of action.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Electronics: Use in the development of organic semiconductors or other electronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. A common route might include:

    Formation of the Tetrazole Ring: Starting with a precursor such as an azide and a nitrile, the tetrazole ring can be formed through a 1,3-dipolar cycloaddition.

    Coupling Reactions: The tetrazole intermediate can then be coupled with the appropriate ethoxyphenyl and methoxyphenyl groups using palladium-catalyzed cross-coupling reactions.

    Amidation: The final step involves the formation of the amide bond, typically using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production would likely scale up these reactions using continuous flow chemistry to ensure efficiency and safety. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and methoxy groups, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic aromatic substitution, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Conditions like Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of alkyl or acyl groups on the aromatic rings.

Mechanism of Action

The mechanism of action for N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The tetrazole ring is known to mimic carboxylic acids, potentially binding to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-3-(4-ethoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide: A positional isomer with similar properties but different spatial arrangement.

    N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(1H-1,2,3,4-tetrazol-5-yl)propanamide: A structural isomer with a different tetrazole ring configuration.

Uniqueness

The specific arrangement of ethoxy and methoxy groups, along with the tetrazole ring, may confer unique bioactivity or material properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-3-27-16-10-6-14(7-11-16)20-19(25)17(18-21-23-24-22-18)12-13-4-8-15(26-2)9-5-13/h4-11,17H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLBAKTYKPWAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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